3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
CAS No.: 1261524-83-7
Cat. No.: VC0164013
Molecular Formula: C14H8F4O3
Molecular Weight: 300.209
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261524-83-7 |
---|---|
Molecular Formula | C14H8F4O3 |
Molecular Weight | 300.209 |
IUPAC Name | 3-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid |
Standard InChI | InChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |
Standard InChI Key | GRJKBRHMTKKIOD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F |
Introduction
Chemical Identity and Structural Properties
3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid represents a biphenyl derivative featuring strategically positioned fluorine-containing functional groups. The compound contains a fluorine atom at the 3-position of the benzoic acid ring and a trifluoromethoxy group at the 3-position of the attached phenyl ring, creating a molecule with distinctive electronic and physical properties.
Molecular Identifiers and Nomenclature
The compound is precisely characterized through various chemical identifiers that facilitate its unambiguous identification in scientific literature and chemical databases.
Parameter | Value |
---|---|
CAS Registry Number | 1261524-83-7 |
IUPAC Name | 3-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid |
Alternative Name | [1,1'-Biphenyl]-4-carboxylic acid, 2-fluoro-3'-(trifluoromethoxy)- |
Molecular Formula | C₁₄H₈F₄O₃ |
Molecular Weight | 300.209 g/mol |
Standard InChI | InChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |
Standard InChIKey | GRJKBRHMTKKIOD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F |
The compound's systematic identification through these parameters ensures that researchers can accurately reference and identify it across different chemical databases and literature sources.
Structural Features and Characteristics
The molecular structure of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid contains several key structural elements that define its chemical behavior:
-
A benzoic acid core with a carboxylic acid functional group (-COOH)
-
A fluorine substituent at the 3-position of the benzoic acid ring
-
A phenyl ring attached at the 4-position of the benzoic acid ring
-
A trifluoromethoxy group (-OCF₃) at the 3-position of the attached phenyl ring
These structural features, particularly the fluorinated substituents, contribute significantly to the compound's unique chemical properties, including altered electron distribution, enhanced lipophilicity, and modified reactivity patterns compared to non-fluorinated analogues .
Physical Properties and Characteristics
The physical properties of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid are influenced by its molecular structure, particularly by the presence of fluorine atoms and the trifluoromethoxy group.
General Physical Properties
The compound typically appears as a solid at room temperature, consistent with other fluorinated benzoic acid derivatives. Its physical state and appearance are characteristic of similar aromatic compounds containing fluorine substituents .
Property | Value |
---|---|
Physical State | Solid |
Appearance | Crystalline powder |
Molecular Weight | 300.209 g/mol |
Melting Point | Not specifically reported in literature |
Boiling Point | Not specifically reported in literature |
Solubility Profile
Like many fluorinated aromatic compounds, 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid exhibits a characteristic solubility profile. The presence of the carboxylic acid group provides a hydrophilic center, while the fluorinated substituents contribute to lipophilicity. This balance results in specific solubility characteristics that are important for its applications in synthetic chemistry:
-
Limited solubility in water due to the hydrophobic nature of the fluorinated aromatic rings
-
Enhanced solubility in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and alcohols
-
Potential for increased solubility in basic aqueous solutions due to deprotonation of the carboxylic acid group
The compound's solubility parameters are critical considerations for researchers developing synthetic methodologies or considering its application in various chemical processes.
Chemical Reactivity and Behavior
The chemical behavior of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is dictated by its functional groups and fluorinated substituents, which influence its reactivity patterns in various chemical transformations.
Reactivity of Functional Groups
The compound's reactivity centers around its key functional groups:
-
Carboxylic Acid Group: The carboxylic acid moiety serves as a versatile handle for further chemical modifications, including:
-
Esterification reactions with alcohols
-
Amide formation with amines
-
Reduction to alcohols or aldehydes
-
Conversion to acid chlorides for enhanced reactivity
-
-
Fluorinated Substituents: The fluorine atom and trifluoromethoxy group significantly affect the electronic properties of the aromatic rings, generally:
-
Decreasing electron density in the aromatic system
-
Altering the acidity of the carboxylic acid group
-
Providing sites for potential nucleophilic aromatic substitution under specific conditions
-
These reactivity patterns make the compound valuable as a building block in synthetic organic chemistry, particularly in the development of compounds where fluorine incorporation is desired .
Applications and Research Significance
3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid has potential applications across several research domains, primarily due to its unique structural features and the general importance of fluorinated compounds in modern chemistry.
Building Block in Synthetic Chemistry
The compound serves as a valuable intermediate in synthetic organic chemistry:
-
Functional Group Elaboration: The carboxylic acid moiety provides a versatile handle for further derivatization through various transformations.
-
Construction of Complex Molecules: The biphenyl scaffold with fluorinated substituents can serve as a core structure for more complex molecular architectures.
-
Structure-Activity Relationship Studies: Incorporation of this building block into compound libraries allows for systematic exploration of the effects of fluorination on biological activity and physical properties .
Supplier | Product Status | Catalog Reference |
---|---|---|
Vulcan Chemical | Available | VC0164013 |
CymitQuimica | Discontinued | 3D-LAC52483 |
The discontinuation from some suppliers suggests potential challenges in the synthesis or limited demand for this specific compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume